Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound reflects its intricate architecture. The bicyclo[1.1.1]pentane core consists of three fused rings with bridgehead carbons at positions 1, 3, and 5, creating significant angle strain. At position 1, a benzyl carboxylate group (–OCOOBn) is appended, while position 3 bears a benzoyloxy moiety (–OCOPh). This arrangement imposes distinct electronic and steric effects, as the electron-withdrawing ester groups stabilize the strained system while enabling selective reactivity at the bridgehead positions.
The molecular formula, inferred from structural analogs, is likely C~20~H~18~O~4~ , though exact mass spectrometry data remain unpublished. X-ray crystallography of related BCP derivatives confirms a planar geometry at the bridgehead carbons, with bond angles deviating from ideal tetrahedral values due to ring strain.
Historical Context of Bicyclo[1.1.1]Pentane Derivatives in Organic Chemistry
BCP chemistry originated in the mid-20th century with theoretical studies on small, strained hydrocarbons. Early synthetic routes relied on photochemical methods, such as the 2021 demonstration of a kilogram-scale in flow synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via propellane and diacetyl photocycloaddition. This breakthrough addressed prior scalability challenges, enabling broader exploration of BCP derivatives.
The medicinal relevance of BCPs grew with their adoption as para-substituted benzene bioisosteres, offering improved metabolic stability and reduced π-stacking interactions. For example, BCP analogs of fenfluramine retained serotonin receptor affinity while minimizing cardiotoxicity. This compound builds upon this legacy, leveraging dual ester groups for tailored reactivity in cross-coupling and bioconjugation reactions.
Significance of Bridgehead Functionalization in Strained Systems
Functionalizing BCP bridgeheads is synthetically challenging due to steric hindrance and angle strain. However, recent methods have unlocked diverse modifications:
The benzoyloxy and benzyl carboxylate groups in the title compound exemplify simultaneous bridgehead functionalization. The benzoyloxy group acts as a photolabile protecting group, while the benzyl carboxylate enables hydrogen-bonding interactions in target binding. Such modifications are critical for tuning pharmacokinetic properties, as demonstrated in BCP-based protease inhibitors where bridgehead esters improved membrane permeability.
Radical-based strategies have proven particularly effective. For instance, irradiating [1.1.1]propellane with alkyl radicals generated from carboxylic acids yields boronated BCPs in a single step. This method avoids transition metals, making it suitable for late-stage diversification of pharmaceuticals. Similarly, the PCC-mediated oxidation of hydroxymethyl-BCPs to formyl derivatives (as in a 96%-yield synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate) highlights the versatility of bridgehead chemistry.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl 3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O4/c21-17(16-9-5-2-6-10-16)24-20-12-19(13-20,14-20)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
OYJGBLQYQKVCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be further functionalized to introduce the benzyl and benzoyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions and subsequent functionalization steps. The use of flow photochemical reactors can facilitate the efficient synthesis of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyloxy group.
Substitution: The benzyl and benzoyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
BCP derivatives vary widely in substituents, significantly altering their physicochemical and pharmacological properties. Below is a comparative analysis (Table 1):
Table 1: Comparison of Key Bicyclo[1.1.1]pentane Derivatives
Structural and Spectroscopic Insights
Pharmacological Relevance
- Bioisosterism : BCPs mimic phenyl rings while reducing metabolic oxidation. For example, methyl 3-(trifluoromethyl)BCP-1-carboxylate (MW 194.15) is explored as a stable phenyl replacement in kinase inhibitors .
- Chiral Derivatives: Enantiomerically pure BCP-α-amino acids (e.g., 31 and 32 in ) are used to modulate peptide conformation and target protein interactions.
Biological Activity
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its synthesis, biological evaluations, and applications, highlighting key findings from recent research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 3-(benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
- CAS Number : 2411639-26-2
- Molecular Formula : C₁₄H₁₄O₄
- Molecular Weight : 246.26 g/mol
Synthesis
Recent advancements in synthetic methodologies have enabled the efficient production of bicyclo[1.1.1]pentane derivatives. The synthesis of this compound typically involves:
- Photochemical Reactions : Utilizing flow photochemistry to construct the bicyclo core efficiently.
- Functional Group Transformations : Modifications to introduce various functional groups that enhance biological activity.
For instance, a study demonstrated the synthesis of bicyclo[1.1.1]pentanes via triethylborane-initiated atom-transfer radical addition, which allows for broad substrate scope and functional group tolerance .
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory activity in vitro. A study evaluated its effects on NFκB activity in human monocyte cell lines and found significant attenuation of lipopolysaccharide (LPS)-induced inflammation:
- IC50 Values : The compound exhibited an IC50 in the picomolar range, indicating high potency against pro-inflammatory cytokine release such as TNFα, MCP1, and MIP1 .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of bicyclo[1.1.1]pentanes suggests that modifications at specific positions can greatly influence biological efficacy:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Enhanced anti-inflammatory properties |
| Alteration of alkyl chain length | Improved metabolic stability |
This highlights the importance of structural modifications in optimizing the biological profile of these compounds .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study 1 : Investigated its effects on inflammatory pathways in murine models, demonstrating a reduction in edema and inflammatory markers.
- Study 2 : Focused on its application as a bioisostere for traditional anti-inflammatory drugs, revealing comparable efficacy with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
